

Quantitative PCR Analysis of SSK1 Gene Expression in Saccharomyces cerevisiae

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Compound of Interest		
Compound Name:	Ssk1	
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Introduction

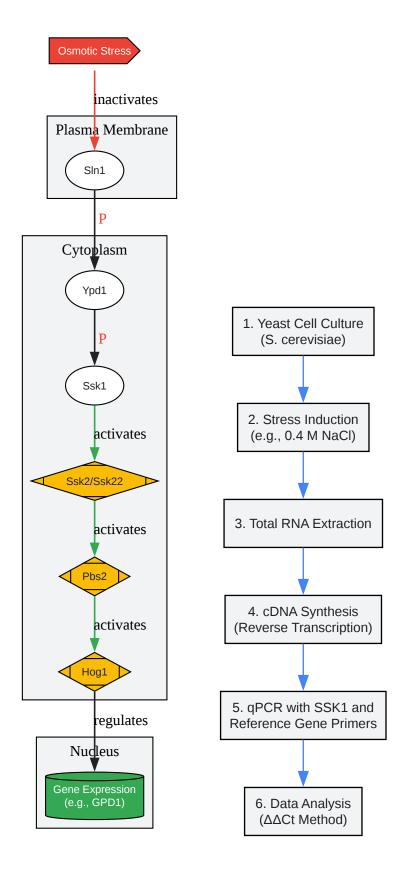
The **SSK1** gene in Saccharomyces cerevisiae encodes a response regulator protein that is a key component of the High Osmolarity Glycerol (HOG) signaling pathway. This pathway is a mitogen-activated protein kinase (MAPK) cascade crucial for the yeast's adaptation to environmental stresses, particularly high osmolarity and oxidative stress.[1] Under hyperosmotic conditions, the HOG pathway is activated, leading to the accumulation of intracellular glycerol, which counteracts the osmotic pressure and prevents water loss. **SSK1** plays a pivotal role in one of the two upstream branches of the HOG pathway, the Sln1-Ypd1-**Ssk1** phosphorelay system.[2] This document provides detailed protocols for the quantitative analysis of **SSK1** gene expression using reverse transcription quantitative polymerase chain reaction (RT-qPCR), a sensitive and widely used technique for quantifying mRNA levels.

Signaling Pathway

Under normal osmotic conditions, the transmembrane histidine kinase Sln1 is active and phosphorylates Ypd1. Phosphorylated Ypd1, in turn, phosphorylates the **Ssk1** response regulator. This phosphorylation keeps **Ssk1** in an inactive state. Upon hyperosmotic stress, Sln1 is inactivated, leading to the dephosphorylation of Ypd1 and consequently **Ssk1**. The unphosphorylated, active form of **Ssk1** then activates the downstream MAPKKKs, Ssk2 and Ssk22, which subsequently activate the MAPKK Pbs2 and the MAPK Hog1. Activated Hog1



translocates to the nucleus and initiates a transcriptional program to counteract the osmotic stress.





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References

- 1. Osmotic Stress Signaling and Osmoadaptation in Yeasts PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
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